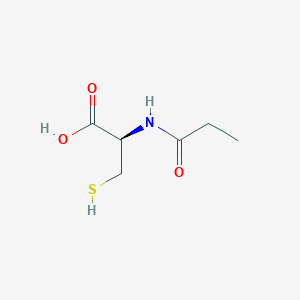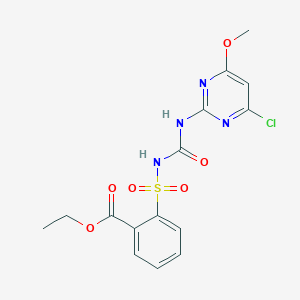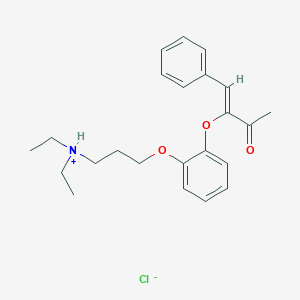
(Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride is a chemical compound that is commonly known as YC-1. It is a synthetic molecule that has been extensively studied for its potential therapeutic benefits. YC-1 is a potent activator of soluble guanylate cyclase (sGC), which is an enzyme that plays a crucial role in regulating various physiological processes in the body.
Mechanism Of Action
YC-1 is a potent activator of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes in the body, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. YC-1 binds to the heme group in (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride and enhances its sensitivity to nitric oxide (NO), which is an endogenous activator of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride. YC-1 also enhances the activity of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride in the absence of NO, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes.
Biochemical And Physiological Effects
YC-1 has been shown to have several biochemical and physiological effects. It enhances the production of cGMP, which leads to smooth muscle relaxation and vasodilation. YC-1 also inhibits platelet aggregation and reduces oxidative stress. In addition, YC-1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. YC-1 has also been shown to have anti-tumor effects by inhibiting the proliferation and survival of cancer cells.
Advantages And Limitations For Lab Experiments
YC-1 has several advantages for lab experiments. It is a potent and selective activator of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. YC-1 is also stable and can be easily synthesized in large quantities. However, YC-1 has some limitations for lab experiments. It is a hydrophobic molecule that can be difficult to dissolve in aqueous solutions. YC-1 can also be toxic at high concentrations, which can limit its use in cell culture experiments.
Future Directions
There are several future directions for the study of YC-1. One potential direction is the development of novel (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride activators that are more potent and selective than YC-1. Another direction is the study of the role of cGMP signaling in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. YC-1 may have potential use in the treatment of these diseases by enhancing cGMP signaling and reducing oxidative stress. Finally, the study of the anti-tumor effects of YC-1 may lead to the development of novel cancer therapies that target (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride signaling.
Synthesis Methods
The synthesis of YC-1 involves several steps, including the reaction of 4-bromo-3-nitrobenzoic acid with 2-(3-diethylaminopropoxy)phenol to form 3-(2-(3-diethylaminopropoxy)phenoxy)-4-bromo-5-nitrobenzoic acid. This compound is then subjected to reduction with palladium on carbon in the presence of hydrogen gas to obtain (Z)-3-(2-(3-(diethylamino)propoxy)phenoxy)-4-nitrophenyl-3-buten-2-one. Finally, the nitro group is reduced to an amino group using hydrogen gas and palladium on carbon in the presence of hydrochloric acid to obtain (Z)-3-(2-(3-(diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride.
Scientific Research Applications
YC-1 has been extensively studied for its potential therapeutic benefits in various disease conditions. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. YC-1 has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension, pulmonary hypertension, and heart failure. In addition, YC-1 has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
106064-08-8 |
|---|---|
Product Name |
(Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride |
Molecular Formula |
C23H30ClNO3 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
diethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium;chloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-4-24(5-2)16-11-17-26-21-14-9-10-15-22(21)27-23(19(3)25)18-20-12-7-6-8-13-20;/h6-10,12-15,18H,4-5,11,16-17H2,1-3H3;1H/b23-18-; |
InChI Key |
ZJKVIJMHYSNYNX-XTMYEIJHSA-N |
Isomeric SMILES |
CC[NH+](CC)CCCOC1=CC=CC=C1O/C(=C\C2=CC=CC=C2)/C(=O)C.[Cl-] |
SMILES |
CC[NH+](CC)CCCOC1=CC=CC=C1OC(=CC2=CC=CC=C2)C(=O)C.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCCOC1=CC=CC=C1OC(=CC2=CC=CC=C2)C(=O)C.[Cl-] |
synonyms |
3-Buten-2-one, 3-(2-(3-(diethylamino)propoxy)phenoxy)-4-phenyl-, hydro chloride, (Z)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



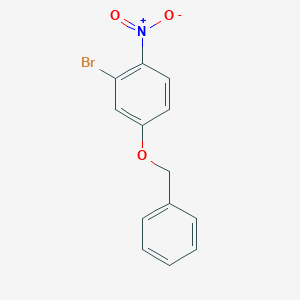
![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)
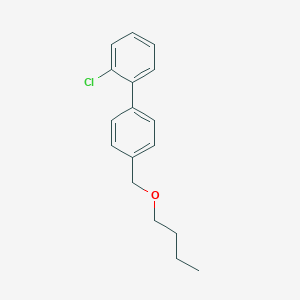
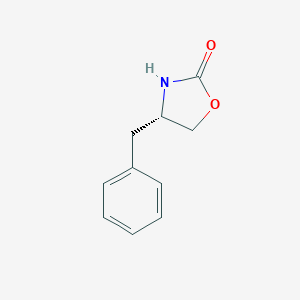
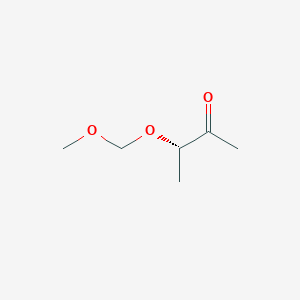
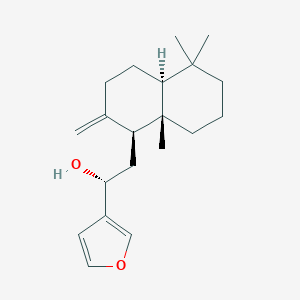
![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)


![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)
![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)
